REACTION_SMILES
|
[Br:1][c:2]1[s:3][cH:4][cH:5][n:6]1.[Br:7][c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[N:14]([O:15][CH3:16])[CH3:17])[cH:18][cH:19]1>>[c:2]1([C:12]([c:11]2[cH:10][cH:9][c:8]([Br:7])[cH:19][cH:18]2)=[O:13])[s:3][cH:4][cH:5][n:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1nccs1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)c1ccc(Br)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccc(Br)cc1)c1nccs1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |